molecular formula C23H30O B8591615 2,6-Di-tert-butyl-4-(3-phenylprop-2-en-1-yl)phenol CAS No. 52679-02-4

2,6-Di-tert-butyl-4-(3-phenylprop-2-en-1-yl)phenol

Cat. No. B8591615
M. Wt: 322.5 g/mol
InChI Key: MBGOPLYUYVRCMI-UHFFFAOYSA-N
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Patent
US03973040

Procedure details

Cinnamyl alcohol (134 g.) was added to a suspension of 2,6-di-t-butylphenol (206 g.) in 88% aqueous formic acid (470 ml.) and glacial acetic acid (200 ml.), and the mixture was refluxed for 1.5 hours. Warm water (2000 ml.) was added and the oily layer which formed on top of the mixture was collected. The oil was distilled and gave a fraction (179 g.), b.p. 190°-200°C. at 0.5 mm Hg. The oil crystallized upon treatment with Skelly F (a mixture of petroleum hydrocarbons boiling between 30°-60°C.) to give glistening, colorless needles, m.p. 93°C. (Found: C, 85.7; H, 9.20. Calc. for C23H30O: C. 85.7; H, 9.38). The nuclear magnetic resonance (nmr) spectrum of this compound at 100 MHz in deuterated chloroform (CDCl3) exhibited absorbances as follows: a singlet (9 protons) at δ 1.41; a singlet (9 protons) at δ 1.45; a singlet (2 protons) at δ 3.48; a singlet (1 proton) at δ 5.07; a multiplet (2 protons) at δ 6.18-6.58; and a multiplet (7 protons) at δ 6.96-7.46.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
2000 mL
Type
reactant
Reaction Step Two
[Compound]
Name
deuterated chloroform
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:11]([C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([C:21]([CH3:24])([CH3:23])[CH3:22])[C:16]=1[OH:25])([CH3:14])([CH3:13])[CH3:12].O>C(O)=O.C(O)(=O)C>[C:21]([C:17]1[CH:18]=[C:19]([CH2:1][CH:2]=[CH:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:20]=[C:15]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:16]=1[OH:25])([CH3:24])([CH3:23])[CH3:22]

Inputs

Step One
Name
Quantity
134 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)O
Name
Quantity
206 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Name
Quantity
470 mL
Type
solvent
Smiles
C(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2000 mL
Type
reactant
Smiles
O
Step Three
Name
deuterated chloroform
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the oily layer which formed on top of the mixture
CUSTOM
Type
CUSTOM
Details
was collected
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled
CUSTOM
Type
CUSTOM
Details
gave a fraction (179 g.), b.p. 190°-200°C. at 0.5 mm Hg
CUSTOM
Type
CUSTOM
Details
The oil crystallized upon treatment with Skelly F (
ADDITION
Type
ADDITION
Details
a mixture of petroleum hydrocarbons boiling between 30°-60°C.)
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)CC=CC1=CC=CC=C1)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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